molecular formula C6H15ClN2O2 B1456333 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride CAS No. 1236260-87-9

2-Amino-N-(2-methoxyethyl)propanamide hydrochloride

Cat. No.: B1456333
CAS No.: 1236260-87-9
M. Wt: 182.65 g/mol
InChI Key: WNQQKDVAIVHZPA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride is C6H15ClN2O2 . The molecular weight is 182.65 g/mol.


Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in water. The molecular weight is 182.65 g/mol.

Scientific Research Applications

Synthetic Routes and Reactivity

  • Preparation of Chiral Nylon Analogs : A key intermediate, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, was utilized in synthesizing poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog, demonstrating the compound's potential in advanced polymer synthesis (García-Martín et al., 2001).

Antibacterial and Antifungal Properties

  • Synthesis of Naproxen Derivatives : Research on derivatives of naproxen, a compound structurally related to 2-amino propanamides, showed significant antibacterial and antifungal activities, suggesting the potential antimicrobial properties of similar amide derivatives (Helal et al., 2013).

Structural and Spectroscopic Characterization

  • Solid-state Linear-dichroic Infrared Spectroscopy : A derivative, 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, was structurally and spectroscopically characterized, highlighting the usefulness of spectroscopic techniques in understanding the structural aspects of similar compounds (Zareva, 2006).

Anticonvulsant Studies

  • N-Benzyl-3-[(Chlorophenyl) Amino] Propanamides : These compounds, through an uncatalysed amine exchange reaction, demonstrated potent anticonvulsant activity in preclinical models, suggesting the therapeutic potential of structurally similar amides in neurological disorders (Idris et al., 2011).

Mechanism of Action

The mechanism of action for 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride is currently not available .

Safety and Hazards

The safety data sheet for 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride was not available at the time of my last update . Therefore, it’s important to handle this compound with care and use appropriate safety measures.

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-5(7)6(9)8-3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQQKDVAIVHZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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